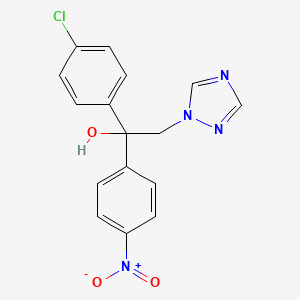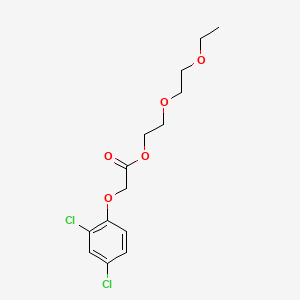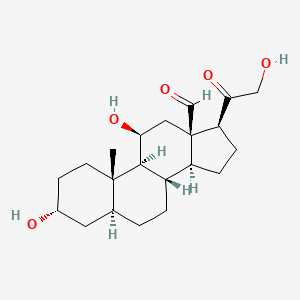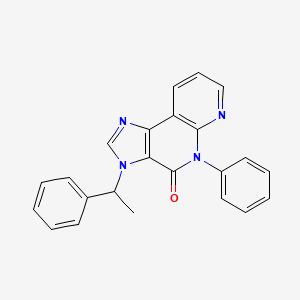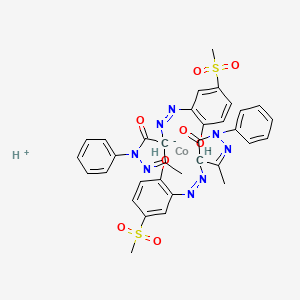
(4S)-4-Ethyl-1,3-oxazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Ethyl-1,3-oxazolidine-2-thione is an organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Ethyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require a base, such as sodium hydroxide, and the process is carried out under reflux to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
(4S)-4-Ethyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4S)-4-Ethyl-1,3-oxazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its unique structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4S)-4-Ethyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes.
類似化合物との比較
Similar Compounds
- (4S)-4-Isopropyl-2-oxazolidinone
- (4S,5S)-1,2-dithiane-4,5-diol
Uniqueness
(4S)-4-Ethyl-1,3-oxazolidine-2-thione is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur in its ring structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in similar compounds.
特性
CAS番号 |
94238-48-9 |
|---|---|
分子式 |
C5H9NOS |
分子量 |
131.20 g/mol |
IUPAC名 |
(4S)-4-ethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8)/t4-/m0/s1 |
InChIキー |
IUQNMFMYZBLMEV-BYPYZUCNSA-N |
異性体SMILES |
CC[C@H]1COC(=S)N1 |
正規SMILES |
CCC1COC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


